4-(3-Phenylpropyl)piperidine
Overview
Description
4-(3-Phenylpropyl)piperidine is an organic compound with the chemical formula C14H21N. It is a piperidine derivative characterized by a phenylpropyl group attached to the nitrogen atom of the piperidine ring. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-(3-Phenylpropyl)piperidine typically involves the reaction of N-benzylated piperidine with bromobenzyl alkane. This substitution reaction occurs in an appropriate solvent, resulting in the formation of the target compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Phenylpropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenylpropyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-Phenylpropyl)piperidine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-(3-Phenylpropyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including those involved in cellular metabolism and neurotransmission. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
- 4-Benzylpiperidine
- 4-(3-Phenylpropyl)pyridine
- 4-Benzylpyridine
Comparison: 4-(3-Phenylpropyl)piperidine is unique due to its specific phenylpropyl substitution on the piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3-phenylpropyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6,14-15H,4,7-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASRFXGIJALRRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171684 | |
Record name | 4-(3-Phenylpropyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18495-82-4 | |
Record name | 4-(3-Phenylpropyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18495-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Phenylpropyl)piperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018495824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3-Phenylpropyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-phenylpropyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do structural modifications to the 4-(3-Phenylpropyl)piperidine scaffold influence its binding affinity and selectivity for the dopamine transporter compared to the serotonin transporter?
A1: Research demonstrates that subtle changes to the this compound structure significantly impact its interaction with the dopamine transporter. For instance, introducing a 4-[2-[bis(4-fluorophenyl)methoxy]ethyl] group to the piperidine nitrogen yielded compound 1b, showing potent dopamine transporter binding affinity []. Further modifications explored various alkyl chain lengths and substitutions on this core structure. Interestingly, unsubstituted and fluoro-substituted analogs displayed enhanced potency and selectivity for the dopamine transporter over the serotonin transporter. Notably, 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine (9a) exhibited remarkable selectivity for the dopamine transporter (5HT/DA = 49), surpassing the selectivity of the reference compound GBR 12909 []. This highlights the importance of the diphenylmethoxy group and the specific alkyl linker length in achieving optimal dopamine transporter binding and selectivity.
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